Arg-Pro-Pro-Gly-Phe-Ser
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJRNQYAYGIHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin, Biosynthesis, and Biotransformation of Arg Pro Pro Gly Phe Ser
Natural Occurrence and Biological Sources of Arg-Pro-Pro-Gly-Phe-Ser
The presence of this compound is dependent on the generation and metabolism of its parent compound, Bradykinin (B550075).
Identification of this compound in Mammalian Tissues and Biological Fluids
Bradykinin and its related peptides, known as kinins, are found in bodily fluids and tissues. iomcworld.com They are key components of the Kallikrein-Kinin system. x-mol.comnih.govresearchgate.net The degradation of Bradykinin is a rapid process, primarily mediated by enzymes called kininases. iomcworld.com
One of the main enzymes responsible for Bradykinin inactivation is Kininase II, also known as Angiotensin-Converting Enzyme (ACE). iomcworld.com Research indicates that Kininase II cleaves Bradykinin, leading to the formation of a pentapeptide (Arg-Pro-Pro-Gly-Phe) and a tripeptide (Ser-Pro-Phe). iomcworld.com Another described degradation pathway involves ACE removing the C-terminal dipeptide Phe-Arg, followed by the removal of Ser-Pro, which would not result in the formation of the hexapeptide this compound. nih.gov
While the heptapeptide (B1575542) metabolite, [des-Phe(8), des-Arg(9)]-bradykinin (this compound-Pro), has been identified, direct and widespread detection of the specific hexapeptide this compound in mammalian tissues and fluids is not extensively documented in primary research literature. nih.gov However, its existence as a transient intermediate in the complex cascade of peptide metabolism cannot be entirely ruled out.
Detection and Characterization of this compound in Non-Mammalian Organisms
Bradykinin and its structural analogues have been identified in various non-mammalian organisms, particularly in the skin secretions of amphibians. mdpi.com These bradykinin-related peptides (BRPs) exhibit extraordinary structural diversity, often with amino acid substitutions or deletions compared to mammalian Bradykinin. mdpi.com For instance, a novel Bradykinin-like peptide, RVA-Thr⁶-BK, was identified in the skin secretion of the Hejiang frog, Odorrana hejiangensis. mdpi.com While numerous analogues have been characterized, the specific sequence this compound has not been prominently reported as a naturally occurring peptide in the surveyed non-mammalian organisms.
Biosynthetic Pathways and Enzymatic Generation of this compound
The generation of this compound is a multi-step process that begins with large precursor proteins and involves a series of specific enzymatic cleavages.
Derivation of this compound from Kininogen Precursors
The ultimate precursors for this compound are kininogens, which are proteins synthesized primarily in the liver and found circulating in plasma and other body fluids. iomcworld.combiovendor.com There are two main types of kininogens in humans: High-Molecular-Weight Kininogen (HMWK) and Low-Molecular-Weight Kininogen (LMWK). iomcworld.combiovendor.com These precursors contain the Bradykinin sequence within their structure. The release of Bradykinin from these kininogens is the critical first step in the pathway that can lead to the formation of its fragments. researchgate.net
Table 1: Kininogen Precursors and their relationship to Bradykinin
| Kininogen Type | Primary Cleaving Enzyme | Released Kinin |
|---|---|---|
| High-Molecular-Weight Kininogen (HMWK) | Plasma Kallikrein | Bradykinin (this compound-Pro-Phe-Arg) |
Data derived from multiple sources. researchgate.netiomcworld.combiovendor.com
Role of Kallikrein-Like Enzymes in the Formation of this compound
Kallikreins are a group of serine proteases that act as the specific enzymes responsible for cleaving kininogens to release kinins. nih.goviomcworld.com There are two main types of kallikreins:
Plasma Kallikrein: Circulates in an inactive form called prekallikrein and primarily acts on HMWK to release Bradykinin. iomcworld.comnih.gov
Tissue Kallikrein: Found in various organs and glands, it acts on LMWK to release Kallidin (B13266) (Lys-Bradykinin), which can then be converted to Bradykinin by aminopeptidases. iomcworld.com
The role of kallikreins is therefore indirect but essential for the formation of this compound, as they generate the necessary Bradykinin substrate for subsequent enzymatic processing.
Alternative Proteolytic Pathways Leading to this compound Production
The generation of the specific hexapeptide this compound from Bradykinin requires a precise proteolytic cleavage after the serine residue at position 6. While the primary degradation of Bradykinin by ACE is well-established to occur at other sites, the existence of alternative pathways involving other peptidases is a subject of ongoing research. iomcworld.comnih.gov
The cellular environment contains a multitude of proteases with varying specificities. It is conceivable that under certain physiological or pathological conditions, proteases other than the canonical kininases could cleave Bradykinin at the Ser⁶-Pro⁷ bond, thereby releasing the this compound fragment. However, specific enzymes that perform this precise cleavage to generate this hexapeptide as a primary product are not prominently identified in the current body of scientific literature. The study of proteolytic pathways is complex, and many potential substrate-enzyme interactions remain to be fully elucidated.
Degradation and Metabolic Fate of this compound
Identification of Peptidases Responsible for this compound Inactivation (e.g., Angiotensin-Converting Enzyme, Aminopeptidases, Carboxypeptidases)
The inactivation of this compound and its parent molecule, bradykinin, is carried out by several classes of peptidases known as kininases. The primary enzymes involved are Angiotensin-Converting Enzyme (ACE), various carboxypeptidases, and aminopeptidases.
Angiotensin-Converting Enzyme (ACE): Also known as kininase II, ACE is a zinc metalloproteinase that plays a pivotal role in the renin-angiotensin system and bradykinin degradation. frontiersin.org ACE functions as a dipeptidyl carboxypeptidase, typically cleaving dipeptides from the C-terminus of its substrates. scispace.com In the context of bradykinin, ACE sequentially removes the C-terminal dipeptides Phe-Arg and then Ser-Pro. scispace.comsemanticscholar.org This action on bradykinin leads to the formation of the heptapeptide this compound-Pro and subsequently the stable pentapeptide metabolite, Arg-Pro-Pro-Gly-Phe. scispace.com While direct studies on the hexapeptide this compound are limited, it is plausible that ACE could cleave the C-terminal Phe-Ser dipeptide, although its efficiency against this specific substrate is not well-characterized.
Carboxypeptidases: Carboxypeptidase N (CPN), also known as kininase I, is another key enzyme in kinin metabolism. It specifically removes the C-terminal arginine from bradykinin to produce des-Arg⁹-bradykinin. scispace.comnih.gov This product then becomes a primary substrate for ACE. nih.gov For the hexapeptide this compound, with serine at its C-terminus, CPN would not be the primary inactivating enzyme. However, other less specific carboxypeptidases could potentially cleave the terminal serine.
Aminopeptidases: This class of enzymes cleaves amino acids from the N-terminus of peptides. vaia.com The degradation of bradykinin fragments is known to involve aminopeptidases. However, the Arg-Pro- sequence at the N-terminus of this compound confers significant resistance to many common aminopeptidases. oup.com Specific enzymes like aminopeptidase (B13392206) P are required to cleave an amino acid adjacent to a proline residue. Furthermore, the internal Pro-Pro bond is known to be highly resistant to cleavage by most mammalian proteolytic enzymes, a feature that contributes to the stability of certain bradykinin fragments. researchgate.netnih.gov
Other Endopeptidases: Studies have identified other endopeptidases that can cleave bradykinin internally. For example, a bradykinin-hydrolyzing enzyme purified from rat epidermis cleaves the Phe⁵-Ser⁶ bond of bradykinin, which would directly split the this compound sequence, yielding the pentapeptide Arg-Pro-Pro-Gly-Phe. nih.gov Similarly, thimet oligopeptidase (TOP) has been shown to cleave bradykinin at the Phe⁵-Ser⁶ bond. arvojournals.org A modified peptidase, PepCΔ432–435, was also found to specifically hydrolyze the Gly⁴-Phe⁵ bond in bradykinin. oup.com
| Peptidase Class | Specific Enzyme Example | Action on Bradykinin & Related Peptides | Potential Action on this compound | Reference |
|---|---|---|---|---|
| Dipeptidyl Carboxypeptidase | Angiotensin-Converting Enzyme (ACE) | Cleaves C-terminal Phe-Arg, then Ser-Pro from bradykinin. | Potential cleavage of C-terminal Phe-Ser. | scispace.comsemanticscholar.org |
| Carboxypeptidase | Carboxypeptidase N (CPN) | Removes C-terminal Arg from bradykinin. | Ineffective due to C-terminal Ser. Other carboxypeptidases may act. | nih.gov |
| Aminopeptidase | Aminopeptidase P (APP) | Required for cleavage at X-Pro bonds. | Potential removal of N-terminal Arg. | oup.com |
| Endopeptidase | Thimet Oligopeptidase (TOP) | Cleaves internal Phe⁵-Ser⁶ bond of bradykinin. | Cleavage of internal Phe⁵-Ser⁶ bond. | arvojournals.org |
Characterization of Metabolic Pathways and Half-Life of this compound in In Vitro and In Vivo Biological Systems
The metabolic pathway of bradykinin involves a cascade of enzymatic cleavages. Bradykinin is first acted upon by either carboxypeptidase N (to form des-Arg⁹-bradykinin) or ACE (to form this compound-Pro). scispace.comnih.gov These larger fragments are then further degraded. The formation of the pentapeptide Arg-Pro-Pro-Gly-Phe ([1-5]BK) is a key step, as this metabolite is notably stable. nih.govnih.gov The products of bradykinin degradation, including the pentapeptide and a tripeptide (Ser-Pro-Phe), can be unstable in serum and are further cleaved by enzymes that have not all been fully characterized. nih.gov
Specific pharmacokinetic data, such as the half-life for the hexapeptide this compound, is not well-documented in the scientific literature. However, the half-lives of its parent compound and related metabolites provide critical context. Bradykinin itself is extremely short-lived, with a half-life of approximately 17-27 seconds in circulation. semanticscholar.orgmdpi.commdpi.com In contrast, its metabolite [1-5]BK (Arg-Pro-Pro-Gly-Phe) has been identified as a major, stable plasma metabolite in humans, with a terminal half-life ranging from 80-101 minutes in vivo to 4.2 hours in in vitro plasma studies. nih.govnih.gov This remarkable stability is largely attributed to the proline-rich sequence which resists further degradation. Given that this compound contains this stable core, its half-life would be primarily determined by the rate of cleavage of the C-terminal serine.
| Compound | Sequence | Half-Life (t½) | Biological System | Reference |
|---|---|---|---|---|
| Bradykinin | This compound-Pro-Phe-Arg | ~27 seconds | Human Serum (in vitro) | mdpi.com |
| Bradykinin | This compound-Pro-Phe-Arg | <15 seconds | Circulation (in vivo) | iomcworld.com |
| des-Arg⁹-bradykinin | This compound-Pro-Phe | 90 minutes | Human Plasma (in vitro) | nih.gov |
| [1-5]BK | Arg-Pro-Pro-Gly-Phe | 86-101 minutes | Human Plasma (in vivo) | nih.gov |
| [1-5]BK | Arg-Pro-Pro-Gly-Phe | 4.2 hours | Human Plasma (in vitro) | nih.gov |
Influence of Physiological Conditions on the Stability and Degradation Kinetics of this compound
The rate and pathway of peptide degradation are highly sensitive to the surrounding physiological environment. Factors such as pH, temperature, and the presence of specific ions can significantly alter the activity of the peptidases responsible for inactivating this compound.
Influence of pH: Most peptidases involved in kinin metabolism exhibit optimal activity at or near neutral pH. ACE, for instance, has a pH optimum of approximately 7.0. nih.gov The activity of a mutant peptidase (PepCΔ432–435) that cleaves bradykinin showed maximal activity over a broader pH range of 5.0-6.7. researchgate.net Drastic shifts away from neutral pH can lead to enzyme instability and reduced degradation rates. Furthermore, pH can directly affect peptide stability through chemical degradation pathways like hydrolysis, which can be catalyzed by acid or base conditions. farmaciajournal.com
Influence of Ions: The activity of metallopeptidases like ACE is critically dependent on metal ions. ACE is a zinc-dependent enzyme and its activity can be inhibited by chelating agents like EDTA. nih.gov The concentration of other ions, particularly chloride (Cl⁻), is also a crucial modulator. The degradation of des-Arg⁹-bradykinin by ACE, for example, is almost nonexistent in the absence of sodium chloride and increases as the chloride concentration rises to 100-150 mM. nih.gov Conversely, increasing NaCl concentration can be inhibitory for the digestion of bradykinin itself. nih.gov The activity of other peptidases can be enhanced by different divalent cations, such as Mn²⁺.
Influence of Temperature: Enzymatic reactions are temperature-dependent. A bradykinin-hydrolyzing enzyme from rat epidermis is stable for a month at 4°C but loses all activity after 10 minutes at 60°C. nih.gov A modified peptidase maintained 90% of its maximal activity up to 50°C. oup.comresearchgate.net
Other Factors: The degradation kinetics can also be influenced by competitive inhibition. Studies have shown that bradykinin and its various metabolites can inhibit the degradation of one another. nih.gov For instance, the cleavage of des-Arg⁹-bradykinin by ACE is inhibited by the presence of bradykinin and other fragments like Ser-Pro and Arg-Pro-Pro-Gly-Phe. nih.gov Additionally, the isomeric state (cis-trans) of the multiple X-Pro peptide bonds in bradykinin and its fragments can affect their susceptibility to enzymatic inactivation, with some isomers being more resistant to hydrolysis by ACE. nih.gov
| Physiological Factor | Effect | Enzyme/Process Affected | Reference |
|---|---|---|---|
| pH | Optimal activity for most kininases is near neutral pH (6.5-7.5). | Angiotensin-Converting Enzyme (ACE), various endopeptidases. | nih.govresearchgate.net |
| Chloride Ions (Cl⁻) | Required for ACE activity on some substrates (e.g., des-Arg⁹-bradykinin), but can be inhibitory for others (e.g., bradykinin). | Angiotensin-Converting Enzyme (ACE). | nih.gov |
| Metal Ions (Zn²⁺, Cu²⁺) | Zn²⁺ is an essential cofactor for ACE. Cu²⁺ can inhibit further degradation of some kinin fragments. | ACE and other metallopeptidases. | nih.govnih.gov |
| Temperature | Activity increases with temperature to an optimum (e.g., ~50°C) before denaturation causes rapid inactivation. | Most peptidases. | oup.comnih.govresearchgate.net |
| Substrate/Metabolite Concentration | Bradykinin and its fragments can competitively inhibit the degradation of each other. | Angiotensin-Converting Enzyme (ACE). | nih.gov |
| Proline Isomerization (cis/trans) | Isomers with cis X-Pro bonds can be refractory to enzymatic inactivation. | Angiotensin-Converting Enzyme (ACE). | nih.gov |
Compound Names
| Abbreviation/Common Name | Full Chemical Name/Sequence |
|---|---|
| This compound | L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-serine |
| Bradykinin (BK) | This compound-Pro-Phe-Arg |
| [1-5]BK | Arg-Pro-Pro-Gly-Phe |
| des-Arg⁹-bradykinin | This compound-Pro-Phe |
| ACE | Angiotensin-Converting Enzyme |
| CPN | Carboxypeptidase N |
| APP | Aminopeptidase P |
| TOP | Thimet Oligopeptidase |
| EDTA | Ethylenediaminetetraacetic acid |
Molecular Mechanisms and Biological Activities of Arg Pro Pro Gly Phe Ser
Receptor Interactions and Binding Characteristics of Arg-Pro-Pro-Gly-Phe-Ser
The interaction of bradykinin (B550075) and its analogs with its cognate receptors is highly dependent on the peptide's structure, particularly its C-terminal end.
The Bradykinin B2 receptor (B2R) is a G-protein coupled receptor (GPCR) that is constitutively expressed in a wide variety of tissues and mediates most of the well-known physiological effects of bradykinin, such as vasodilation and smooth muscle contraction. nih.govnih.govnih.gov The binding of bradykinin to the B2R is a high-affinity interaction critically dependent on the C-terminal portion of the peptide. nih.gov Molecular modeling and structural studies have shown that the C-terminus of bradykinin likely forms a β-turn when it docks into the receptor's binding pocket. nih.gov
The peptide this compound, which corresponds to bradykinin(1-6), lacks the final three amino acids (Pro-Phe-Arg) of the full bradykinin sequence. medchemexpress.com This C-terminal arginine is particularly crucial for high-affinity binding to the B2R. austinpublishinggroup.com Consequently, the affinity of this compound for the B2R is expected to be significantly lower than that of full-length bradykinin. Research on other bradykinin fragments has shown that even shorter C-terminal truncations result in a dramatic loss of B2R-mediated activity. nih.gov This suggests that this compound is unlikely to be a potent or specific ligand for the B2R.
| Compound | Sequence | Target Receptor | Relative Affinity/Activity |
| Bradykinin | This compound-Pro-Phe-Arg | B2R | High |
| This compound | This compound | B2R | Very Low (Predicted) |
| des-Arg⁹-Bradykinin | This compound-Pro-Phe | B2R | Low |
This table illustrates the established high affinity of full-length bradykinin for the B2 receptor and the predicted very low affinity of the this compound fragment due to the absence of key C-terminal residues.
The Bradykinin B1 receptor (B1R) is another GPCR, but unlike the B2R, it is typically absent or expressed at very low levels in healthy tissues. nih.govnih.gov Its expression is significantly upregulated in response to tissue injury, inflammation, and certain pathological conditions, driven by inflammatory mediators like cytokines. nih.govfrontiersin.org
The B1R is preferentially activated by metabolites of kinins that lack the C-terminal arginine residue, such as des-Arg⁹-bradykinin (this compound-Pro-Phe). nih.govaustinpublishinggroup.comnih.govmedchemexpress.com The peptide this compound is not a des-Arg metabolite; it is an N-terminal fragment. Given the distinct ligand specificity of the B1R for C-terminally truncated peptides, it is improbable that this compound would exhibit significant affinity or activity at this receptor subtype. Studies on various bradykinin fragments have generally found them to be inactive at both B1 and B2 receptors, supporting the notion that the specific structural features of des-Arg⁹-bradykinin are required for B1R activation. nih.gov
Emerging research indicates that some bradykinin fragments, previously considered inactive, possess biological activities that are not mediated by either B1R or B2R. nih.govresearchgate.net This points towards the existence of novel or alternative receptor targets.
One significant finding is the interaction of the bradykinin metabolite Arg-Pro-Pro-Gly-Phe (bradykinin 1-5), a peptide very similar to this compound, with the thrombin receptor system. nih.gov Studies have shown that Arg-Pro-Pro-Gly-Phe acts as a selective inhibitor of α-thrombin-induced platelet activation. nih.govnih.gov The mechanism is bifunctional: it can bind to the Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on platelets, preventing thrombin from cleaving and activating the receptor. nih.govresearchgate.net Additionally, at higher concentrations, it can interact with the active site of thrombin itself. nih.govresearchgate.net This suggests that this compound may also target PAR1 or other protease-activated receptors, representing a novel mechanism of action distinct from the classical kinin system.
Detailed kinetic analysis, including association (k_on) and dissociation (k_off) rates, for the binding of this compound to bradykinin receptors is not extensively documented in the scientific literature. This is likely because its low affinity for B1R and B2R has made it a low priority for such detailed characterization.
However, kinetic data is available for the interaction of the related fragment Arg-Pro-Pro-Gly-Phe (RPPGF) with components of the thrombin system. RPPGF was found to competitively inhibit α-thrombin from hydrolyzing a chromogenic substrate with an inhibition constant (Ki) of 1.75 ± 0.03 mM. nih.gov Furthermore, it was shown to block the binding of a PAR1-cleavage site peptide with an IC₅₀ of 20 µM, and to block its own binding to the extracellular domain of PAR1 with an IC₅₀ of 50 µM. nih.gov These values indicate a moderate-to-low affinity interaction, but one that is potent enough to elicit a biological effect at micromolar concentrations, far below the millimolar concentrations needed to inhibit the thrombin active site directly.
Intracellular Signaling Cascades Elicited by this compound
The intracellular signals initiated by a peptide are dependent on the receptor it activates and the G-protein to which that receptor couples.
Both B1 and B2 bradykinin receptors are classical G-protein coupled receptors (GPCRs). nih.govnih.govnih.gov They primarily couple to G-proteins of the Gq family (Gαq/11). nih.govbiorxiv.org Activation of the receptor by an agonist triggers a canonical signaling cascade:
Gq Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing the α-subunit to dissociate and become active. youtube.comyoutube.com
Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ). nih.govnih.gov
Second Messenger Production : PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). youtube.comwikipedia.org
Calcium Mobilization : IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum. This opens calcium channels, leading to a rapid release of stored Ca²⁺ into the cytosol, a process known as calcium mobilization. youtube.comwikipedia.org
Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane where, in conjunction with the elevated cytosolic Ca²⁺ levels, it activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins to elicit cellular responses. youtube.comyoutube.com
| Step | Molecule/Process | Description |
| 1 | Ligand-Receptor Binding | An agonist (e.g., Bradykinin) binds to a Gq-coupled receptor (e.g., B2R). |
| 2 | Gq Activation | The Gαq subunit exchanges GDP for GTP and becomes active. |
| 3 | Effector Activation | Gαq activates the enzyme Phospholipase C (PLC). |
| 4 | PIP₂ Hydrolysis | PLC cleaves PIP₂ into IP₃ and DAG. |
| 5a | Calcium Release | IP₃ binds to receptors on the endoplasmic reticulum, releasing stored Ca²⁺. |
| 5b | PKC Activation | DAG and Ca²⁺ activate Protein Kinase C at the cell membrane. |
This table outlines the canonical signaling pathway for Gq-coupled receptors like the bradykinin B1 and B2 receptors.
Given that this compound has very low affinity for B1 and B2 receptors, it is not expected to be an effective activator of this Gq-PLC-Ca²⁺ pathway. Instead, its biological activity appears to be mediated through antagonism of other receptors. As observed with the closely related peptide Arg-Pro-Pro-Gly-Phe, this fragment can inhibit thrombin-induced platelet activation and the associated calcium mobilization. nih.gov Therefore, rather than eliciting a signaling cascade itself, the primary molecular action of this compound may be to block the signaling initiated by other agonists at distinct receptors like PAR1.
Modulation of Adenylyl Cyclase/cAMP Pathways by this compound
The interaction of this compound, as part of the Bradykinin molecule, with its B2 receptor can indirectly modulate the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. This modulation is often a secondary effect resulting from the activation of other signaling cascades.
One primary mechanism involves the synthesis and release of prostaglandins (B1171923) (PGs). researchgate.net Activation of the Bradykinin B2 receptor stimulates phospholipase A2, leading to the release of arachidonic acid, the precursor for prostaglandin (B15479496) synthesis. nih.gov Certain prostaglandins, such as PGE2, then act on their own receptors (e.g., EP2 and EP4 receptors), which are coupled to stimulatory G proteins (Gs). ihs-headache.orgscispace.com This coupling activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. ihs-headache.orgscispace.com For instance, in human trabecular meshwork cells, Bradykinin was found to enhance the production of cAMP induced by PGE2, indicating a potentiation of adenylyl cyclase activity. juniperpublishers.com
Conversely, Bradykinin receptors can also couple to inhibitory G proteins (Gi). qub.ac.uk Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. qub.ac.uk Therefore, the net effect of Bradykinin on the cAMP pathway is cell-type dependent, relying on the specific repertoire of G proteins and prostaglandin receptors expressed.
Table 1: Modulation of Adenylyl Cyclase/cAMP Pathway by Bradykinin
| Mechanism | Mediator | Effect on Adenylyl Cyclase | Resulting cAMP Level | Cellular Context Example | Citations |
|---|---|---|---|---|---|
| Indirect Activation | Prostaglandins (e.g., PGE2) | Stimulation (via EP2/EP4 receptors) | Increase | Human Trabecular Meshwork Cells | ihs-headache.orgscispace.comjuniperpublishers.com |
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades by this compound
Bradykinin is a known activator of several mitogen-activated protein kinase (MAPK) cascades, which are crucial in regulating cellular processes like proliferation, differentiation, and inflammation. physiology.orgnih.gov The stimulation of the B2 receptor leads to the activation of G proteins, primarily Gq and Gi, which initiate downstream signaling to the MAPK pathways. nih.govresearchgate.net
The most well-characterized pathway involves the activation of the extracellular signal-regulated kinase (ERK) cascade. physiology.org In mesangial cells, for example, Bradykinin stimulates the ERK pathway, which is critical for its mitogenic (pro-proliferative) response. physiology.org This activation involves protein tyrosine kinases such as Pyk2 and Src, which link the B2 receptor to the Ras/Raf-1/MAPK module. physiology.orgresearchgate.net In various tumor cell lines, this BK-induced activation of MAPK is directly involved in stimulating cell proliferation. nih.gov
In addition to the ERK pathway, Bradykinin can modulate other MAPK cascades, such as the c-Jun NH2-terminal kinase (JNK) and p38 MAPK pathways. physiology.orgphysiology.org In contrast to its stimulatory effect on ERK, Bradykinin has been shown to decrease JNK activity in adipocytes, which contributes to enhanced insulin (B600854) sensitivity. physiology.org This effect is mediated by the upregulation of MAPK Phosphatase-5 (MKP-5), which specifically targets JNK and p38 for dephosphorylation. physiology.org
Table 2: Regulation of MAPK Cascades by Bradykinin
| MAPK Pathway | Effect | Key Mediators | Cellular Outcome | Cellular Context Example | Citations |
|---|---|---|---|---|---|
| ERK | Activation | Gq, Gi, Tyrosine Kinases (Pyk2, Src), Ras/Raf-1 | Cell Proliferation, Mitogenesis | Mesangial Cells, Tumor Cells | physiology.orgnih.govresearchgate.net |
| JNK | Inhibition | Nitric Oxide, cGMP, PKG, MKP-5 | Enhanced Insulin Sensitivity | Adipocytes | physiology.org |
Influence of this compound on Nitric Oxide Synthase (NOS) Activity and Prostaglandin Synthesis
Bradykinin is a potent stimulator of both nitric oxide (NO) production and prostaglandin synthesis. mdpi.comnih.gov Upon binding to its B2 receptor, typically on endothelial cells, Bradykinin triggers an increase in intracellular calcium (Ca2+). physiology.orgnih.gov This elevation in calcium, along with other signaling events, activates two key enzymatic pathways.
Firstly, the calcium-calmodulin complex activates endothelial Nitric Oxide Synthase (eNOS), which synthesizes NO from L-arginine. researchgate.netphysiology.org NO is a highly labile gas that acts as a second messenger, most notably by activating soluble guanylate cyclase in adjacent smooth muscle cells. physiology.orgnih.gov Studies have also shown that Bradykinin can increase the expression of both endothelial (eNOS) and neuronal (nNOS) nitric oxide synthases. nih.gov
Secondly, B2 receptor activation stimulates phospholipase C (PLC) and phospholipase A2 (PLA2), leading to the liberation of arachidonic acid from membrane phospholipids. nih.govnih.gov Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce various prostaglandins, including PGE2 and prostacyclin (PGI2). oup.comihs-headache.orgnih.gov These prostaglandins are important mediators of inflammation and vascular tone. oup.comihs-headache.org In human ciliary muscle cells, Bradykinin was shown to stimulate the secretion of total prostaglandins, primarily PGE2. nih.gov
Table 3: Influence of Bradykinin on NOS and Prostaglandin Synthesis
| Pathway | Key Enzyme(s) | Product(s) | Primary Stimulus | Citations |
|---|---|---|---|---|
| Nitric Oxide Synthesis | eNOS, nNOS | Nitric Oxide (NO) | Increased intracellular Ca2+ | researchgate.netnih.govnih.gov |
Cellular and Tissue-Level Responses to this compound (In Vitro and Ex Vivo Studies)
Effects of this compound on Endothelial Cell Activation and Vasodilatory Responses
As a component of Bradykinin, this compound participates in the potent activation of endothelial cells, which line the interior surface of blood vessels. This activation is a cornerstone of Bradykinin's physiological effects, leading to vasodilation and increased vascular permeability. uu.nl The interaction of Bradykinin with B2 receptors on the endothelial cell surface initiates the signaling cascades described previously, resulting in the production and release of vasodilatory autacoids. nih.govnih.gov
The primary mediators released from activated endothelial cells are Nitric Oxide (NO) and prostacyclin (PGI2). nih.gov NO diffuses to the underlying vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cGMP and subsequent relaxation and vasodilation. um.edu.my This endothelium-dependent relaxation is a key mechanism for blood pressure regulation. nih.gov The release of these mediators also contributes to an increase in the permeability of the vascular endothelium, allowing for the passage of plasma and leukocytes from the bloodstream into the surrounding tissues, a hallmark of inflammation. uu.nlnih.gov
Modulation of Smooth Muscle Contraction and Relaxation by this compound
The effect of Bradykinin on smooth muscle is highly variable and tissue-dependent, capable of inducing either contraction or relaxation. nih.govnih.gov
Relaxation: In vascular smooth muscle, the predominant effect is relaxation. However, this is typically an indirect effect mediated by the release of relaxing factors from the endothelium, such as NO and prostaglandins. nih.govum.edu.my In airway smooth muscle, such as the guinea-pig trachea, Bradykinin has also been shown to cause relaxation that is dependent on the release of NO and prostanoids. nih.gov
Contraction: In contrast, Bradykinin can directly stimulate the contraction of non-vascular smooth muscle. This is observed in tissues such as the ileum, uterus, and urinary bladder. nih.govfrontiersin.org For instance, in vitro studies on mouse ileum demonstrate that Bradykinin causes concentration-dependent contractions. nih.gov Similarly, in both murine and human detrusor (bladder) muscle, Bradykinin induces contraction primarily through the B2 receptor, involving Gq/11 and G12/13 protein-coupled pathways. frontiersin.org
Table 4: Tissue-Specific Effects of Bradykinin on Smooth Muscle
| Tissue Type | Predominant Response | Mechanism | Citations |
|---|---|---|---|
| Vascular Smooth Muscle | Relaxation | Indirect; Endothelium-dependent release of NO and Prostaglandins | nih.govum.edu.my |
| Airway Smooth Muscle (e.g., Trachea) | Relaxation | Release of NO and Prostanoids | nih.gov |
| Intestinal Smooth Muscle (e.g., Ileum) | Contraction | Direct action on smooth muscle B2 receptors | nih.gov |
| Uterine Smooth Muscle | Contraction | Direct action on smooth muscle B2 receptors | frontiersin.org |
Impact of this compound on Immune Cell Function, Migration, and Inflammatory Mediator Release
Bradykinin is a cardinal mediator of inflammation. uu.nlfrontiersin.org It exerts significant influence on the function and trafficking of various immune cells and stimulates the release of other inflammatory molecules. uu.nlihs-headache.org Its pro-inflammatory actions are mediated through the activation of B2 receptors on both immune and non-immune cells.
Bradykinin supports the immune response by interacting with and activating cells such as neutrophils, monocytes, and dendritic cells. uu.nl It can also degranulate mast cells, leading to the release of a host of pre-stored inflammatory mediators, including histamine (B1213489) and heparin. frontiersin.orgihs-headache.org
Furthermore, a key aspect of Bradykinin's inflammatory role is its ability to amplify the inflammatory cascade. Activation of cells by Bradykinin leads to the synthesis and release of other pro-inflammatory substances, including cytokines and prostaglandins. ihs-headache.org This creates a positive feedback loop that perpetuates the inflammatory state, contributing to the classic signs of inflammation such as swelling (edema), pain, and redness. uu.nl
Table 5: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | - |
| Bradykinin | BK |
| Cyclic Adenosine Monophosphate | cAMP |
| Prostaglandin E2 | PGE2 |
| Prostaglandin I2 (Prostacyclin) | PGI2 |
| Extracellular Signal-Regulated Kinase | ERK |
| c-Jun N-terminal Kinase | JNK |
| Nitric Oxide | NO |
| Arachidonic Acid | - |
| L-arginine | - |
| Histamine | - |
| Heparin | - |
| Angiotensin II | - |
Role of this compound in Fibroblast Proliferation and Extracellular Matrix Remodeling
Peptides containing the this compound sequence, such as bradykinin, are recognized as significant mediators in tissue remodeling processes, including fibroblast proliferation and extracellular matrix (ECM) dynamics. L-Arginine, the N-terminal amino acid of this peptide, has been shown to stimulate the proliferation of fibroblast cells, a critical step in new tissue formation during processes like wound healing plos.org.
In the context of tissue repair and chronic inflammatory conditions, these peptides can influence the contractility of fibroblasts. Studies using in vitro models have demonstrated that bradykinin can stimulate the contraction of collagen gels by fibroblasts. This action suggests a role in the remodeling of the extracellular matrix, which can sometimes contribute to tissue dysfunction in chronic inflammatory diseases plos.org. The signaling pathways involved in these effects are complex and can include the GPRC6A-ERK1/2 and PI3K/Akt pathways, which are crucial for cell growth, survival, and differentiation plos.org.
Furthermore, other proline-containing peptides have been shown to enhance the growth of skin fibroblasts, underscoring the importance of this amino acid, which is repeated in the this compound sequence, for fibroblast activity and ECM production mdpi.comnih.gov.
Influence of this compound on Neuronal Excitability and Nociceptive Signaling in Isolated Tissues
The peptide sequence this compound is a component of bradykinin, a potent inflammatory mediator known to directly activate sensory neurons and influence neuronal excitability. This activity is central to nociceptive signaling, the neural process of encoding and processing noxious stimuli nih.govnih.gov.
In isolated tissue preparations, related peptides induce neuronal excitation primarily by acting on specific receptors located on nociceptive nerve fibers. This interaction leads to the generation of action potentials that are transmitted to the central nervous system, contributing to the sensation of pain nih.gov. The activation of these pathways involves the modulation of ion channels, which increases neuronal excitability nih.gov.
Kinins are known to be involved in inflammatory pain, and animal models have demonstrated that they participate in the nociceptive responses induced by inflammatory agents like Freund's Adjuvant nih.gov. The signaling cascade initiated by these peptides can lead to a state of heightened sensitivity in the peripheral nervous system, a phenomenon known as peripheral sensitization, where neurons become more responsive to stimuli.
Preclinical Physiological Effects of this compound (Animal Models)
Hemodynamic Regulation and Cardiovascular System Modulation by this compound
In preclinical animal models, peptides structurally related to this compound, particularly bradykinin-potentiating peptides (BPPs), have demonstrated significant effects on hemodynamic regulation and the cardiovascular system. These peptides are known to cause vasodilation and a reduction in blood pressure.
Studies on isolated rat hearts have provided specific data on the cardiovascular effects of related compounds. For instance, bradykinin-potentiating peptide C (BPPC) has been shown to possess a vasodilatory effect along with a modest negative inotropic action (a decrease in the force of heart muscle contraction).
Table 1: Effects of Bradykinin-Potentiating Peptide C (BPPC) on Isolated Rat Hearts
| Concentration | Change in Coronary Perfusion Pressure (CPP) | Change in Left Ventricular Developed Pressure (LVDP) | Change in Heart Rate |
|---|---|---|---|
| 1 nM | -16.3% | -12.6% | +9.6% |
| 10 nM | -28.5% | -19.6% | +14.2% |
This data is based on studies of BPPC, a related bradykinin-potentiating peptide.
These findings indicate a dose-dependent effect on cardiovascular parameters. While lower concentrations may increase heart rate (tachycardia), higher concentrations can lead to a decrease in heart rate (bradycardia).
Anti-inflammatory and Immunomodulatory Actions of this compound in Animal Models of Inflammation
The role of peptides like this compound in inflammation is complex. As part of the kinin system, they are traditionally viewed as pro-inflammatory mediators that are released during tissue injury. They contribute to the classic signs of inflammation, such as vasodilation, increased vascular permeability, and the stimulation of pain nih.gov.
However, the broader context of immunomodulation suggests a more nuanced role. The inflammatory cascade involves a complex network of mediators, and the effects can vary depending on the specific context and animal model used nih.govmdpi.com. While direct, potent anti-inflammatory effects are not the primary characteristic of this peptide family, their interaction with the immune system is significant. Some studies on other peptides have shown that they can modulate the activity of immune cells and the production of cytokines, indicating potential immunomodulatory roles that could, in some circumstances, contribute to the resolution of inflammation nih.govmdpi.com. For instance, certain immunomodulatory agents have been shown to reduce the activation of microglia and astrocytes in animal models of neuroinflammation nih.gov.
Analgesic and Nociceptive Effects of this compound in Animal Pain Models
In the study of pain, peptides related to the this compound sequence are primarily characterized by their nociceptive—or pain-producing—effects rather than analgesic (pain-relieving) properties. These peptides are often used in animal pain models to induce and study pain mechanisms umlub.plnih.govmdpi.com.
When administered to animals, these substances activate nociceptors, which are sensory neurons that respond to damaging or potentially damaging stimuli nih.gov. This activation leads to measurable pain-like behaviors, such as flinching, licking, or withdrawal of the affected limb.
Commonly used animal models to study these effects include:
The Formalin Test: This test involves injecting an irritant to produce a biphasic pain response, with the second phase being associated with neuro-inflammatory processes where kinins play a role nih.govmdpi.com.
Inflammatory Agent Injection: The injection of substances like Complete Freund's Adjuvant (CFA) or carrageenan into the paw of a rodent induces a persistent inflammatory state and heightened pain sensitivity (hyperalgesia), which is used to screen for analgesic drugs nih.govmdpi.com.
Surgical Models: Post-operative pain models, where an incision is made, are used to replicate pain from tissue injury, a condition where kinins are actively involved nih.gov.
These models are crucial for understanding the pathophysiology of pain and for the development of new analgesic drugs nih.govnih.govresearchgate.netfrontiersin.org.
Respiratory System Responses to this compound in Preclinical Studies
The physiological system that produces and degrades peptides like this compound, known as the kinin-kallikrein system, is intricately linked with the renin-angiotensin system (RAS). A key enzyme in this relationship is the Angiotensin-Converting Enzyme (ACE), which is highly expressed in the lungs. ACE is responsible for inactivating bradykinin and related peptides.
In preclinical studies, the modulation of this system has shown effects on the respiratory tract. Because of the role of ACE in both activating angiotensin II and inactivating kinins, inhibition of ACE can lead to an accumulation of these peptides in the lungs. This can contribute to effects such as coughing and, in some inflammatory conditions, may influence airway responses. The interplay between these systems is a subject of ongoing research, particularly in the context of respiratory diseases.
Gastrointestinal Tract Motility and Secretion Modulation by this compound
The peptide this compound, often studied as part of the broader family of bradykinin-potentiating peptides (specifically BPP-5a), exerts notable influence over the electrical and mechanical activities of gastrointestinal smooth muscle. Its effects are primarily mediated by modulating ion conductance across cell membranes, which in turn alters muscle cell depolarization and contractility.
Research on the guinea-pig taenia coli, a smooth muscle preparation from the large intestine, reveals that BPP-5a typically produces a stimulatory effect. nih.gov Unlike bradykinin, which can have both inhibitory and stimulatory actions, BPP-5a consistently enhances spike activity in the muscle tissue. nih.gov This stimulation occurs without a significant change in the membrane potential or resistance under normal physiological conditions, suggesting a distinct mechanism of action from bradykinin itself. nih.gov
However, under conditions of low extracellular calcium (0.25 mM), the stimulatory responses to BPP-5a are significantly enhanced, leading to both increased spike activity and membrane depolarization. nih.gov This effect is largely dependent on the presence of sodium ions, indicating that under certain conditions, the peptide promotes an increase in sodium conductance. nih.gov Bradykinin is also known to be involved in visceral sensitivity and gastrointestinal responses during inflammatory conditions. nih.gov While many peptides act centrally to influence gastrointestinal motility, the direct actions of BPPs on the gut tissue highlight a peripheral mechanism of control. nih.gov
| Experimental Condition | Effect on Membrane Potential | Effect on Spike Activity | Effect on Membrane Resistance | Primary Ion Conductance Affected |
|---|---|---|---|---|
| Normal Krebs Solution | No significant change | Stimulation | No significant change | N/A |
| Low Calcium (0.25 mM) | Depolarization | Enhanced Stimulation | Increased | Sodium (Na+) |
| Low Sodium (15.5 mM) | Inhibited depolarization | Inhibited stimulation | N/A | Sodium (Na+) |
This table summarizes the observed electrophysiological effects of BPP-5a on the smooth muscle of the guinea-pig taenia coli under various ionic concentrations, based on research findings. nih.gov
Renal and Fluid Homeostasis Regulation by this compound
The peptide this compound and related BPPs play a significant role in renal function and the maintenance of fluid homeostasis, primarily through their interaction with the renin-angiotensin system (RAS) and the potentiation of bradykinin. expasy.orgresearchgate.netembrapa.br The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance, with angiotensin II acting as a potent vasoconstrictor and promoter of sodium and water retention. nih.govwikipedia.org
BPPs, including BPP-5a, are recognized as natural inhibitors of Angiotensin-Converting Enzyme (ACE), also known as kininase II. expasy.orgresearchgate.netnih.govnih.gov ACE is responsible for converting inactive angiotensin I into the active angiotensin II and for degrading the vasodilator bradykinin. nih.govthoracickey.com By inhibiting ACE, this compound exerts two key effects: it reduces the production of angiotensin II and prevents the breakdown of bradykinin.
The elevation of bradykinin levels in the kidneys has profound effects. Bradykinin promotes vasodilation, increasing renal blood flow and causing diuresis (increased urine production) and natriuresis (increased sodium excretion). nih.gov Studies in spontaneously hypertensive rats have demonstrated that administration of BPP-5a improves renal function by increasing urinary flow rate and enhancing sodium excretion. researchgate.net These effects contribute to a reduction in blood pressure and extracellular fluid volume. researchgate.net Furthermore, some research suggests that the antihypertensive effect of BPP-5a is also mediated by a nitric oxide (NO)-dependent mechanism, which is independent of ACE inhibition and promotes vasorelaxation. expasy.orgresearchgate.netnih.gov
The kidney itself is a site of a local renin-angiotensin system and plays a vital role in metabolizing various amino acids that are fundamental to these processes, such as arginine, a precursor for nitric oxide. wikipedia.orgnih.gov
| Parameter | Observed Effect | Underlying Mechanism |
|---|---|---|
| Urinary Flow Rate | Increase (Diuresis) | Bradykinin potentiation, reduced angiotensin II |
| Sodium Excretion | Increase (Natriuresis) | Bradykinin potentiation, inhibition of aldosterone (B195564) release |
| Blood Pressure | Reduction | ACE inhibition, NO-dependent vasodilation |
| Angiotensin II Levels | Decrease | Inhibition of ACE |
| Bradykinin Levels | Increase | Inhibition of ACE (kininase II) |
This table outlines the principal effects of BPP-5a on renal function and systemic blood pressure as reported in studies on hypertensive animal models. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Arg Pro Pro Gly Phe Ser
Importance of Individual Amino Acid Residues for Arg-Pro-Pro-Gly-Phe-Ser Activity
The N-terminal Arginine (Arg) residue is of primary importance for the peptide's interaction with its receptors. The key feature of Arginine is its side chain, which terminates in a guanidinium (B1211019) group. This group is positively charged at physiological pH and is crucial for effective receptor binding. nih.govmdpi.com
Studies on related peptides have unambiguously demonstrated that two positively charged guanidinium groups are often required for effective binding to molecular targets like ion channels. mdpi.com In the context of this compound and related kinins, the correct orientation and positive charge of the Arginine-1 side chain are considered critical for receptor affinity. nih.gov Conformational studies have inferred the important role of the arginine-1 side chain and its positive charge in establishing a folded structure for the peptide, suggesting its involvement in electrostatic interactions with the receptor binding pocket. nih.gov
Table 1: Contribution of N-Terminal Arginine (Arg1)
| Feature | Contribution to Activity | Reference |
|---|---|---|
| Guanidinium Group | Positively charged; essential for electrostatic interactions with the receptor. | nih.govmdpi.com |
| Side Chain Orientation | Correct spatial orientation is critical for high-affinity receptor binding. | nih.gov |
The presence of two consecutive Proline (Pro) residues at positions 2 and 3 is a defining structural feature of this peptide. Proline is unique among the 20 common amino acids because its side chain is cyclized back onto the backbone amide nitrogen, forming a rigid pyrrolidine (B122466) ring. wikipedia.orgnih.gov This rigidity has profound consequences for the peptide's conformation.
The Pro-Pro sequence severely restricts the conformational freedom of the peptide backbone, inducing a specific and stable secondary structure. nih.gov In peptides like this compound, this sequence is instrumental in forming a beta-turn, a type of secondary structure where the polypeptide chain reverses its direction. nih.gov The high content of proline residues is known to be a key factor in stabilizing specific structures in proteins and peptides. nih.gov This turn geometry, involving residues 2 through 5, is of primary importance for the peptide's biological activity, as it correctly positions the other residues (like Arg1 and Phe5) for receptor interaction. nih.gov
The Glycine (Gly) at position 4 and Phenylalanine (Phe) at position 5 are integral to the peptide's pharmacophore—the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.
Glycine (Gly4): Glycine is the simplest amino acid, with only a hydrogen atom as its side chain. wikipedia.org This lack of a bulky side chain confers a high degree of conformational flexibility. wikipedia.org In the context of the Pro2-Pro3-Gly4-Phe5 sequence, Glycine's flexibility is crucial for allowing the peptide backbone to adopt the tight bend required for a beta-turn structure, which is initiated by the rigid Pro-Pro sequence. nih.gov
Phenylalanine (Phe5): Phenylalanine is an aromatic amino acid. Its bulky, hydrophobic phenyl side chain is critical for binding, likely through hydrophobic or cation-π interactions within the receptor pocket. ku.dk The precise geometry of the turn involving residues 2-5 is vital, indicating that the spatial positioning of the Phenylalanine side chain is a key determinant of receptor affinity and activity. nih.gov Phenylalanine-Glycine (FG) motifs, while in a different context, are known to be essential for binding interactions with transport receptors, highlighting the general importance of this residue in molecular recognition. nih.gov
Conformation and Secondary Structure of this compound in Relation to Activity
The biological function of a peptide is intrinsically linked to its three-dimensional structure. The specific folding of this compound in a biological environment determines how it presents its key interacting residues to its receptor.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for investigating the solution conformation of peptides.
Studies on des-Arg9-bradykinin and its fragments, including bradykinin-(1-6) (this compound), have utilized these methods to determine its preferred structure in solution. nih.gov
¹H-NMR Spectroscopy: NMR studies provide detailed information about the spatial proximity of atoms. For the N-terminal sequence of des-Arg9-bradykinin, NMR data indicated a preferred solution conformation that includes a distorted beta-turn II involving the sequence Pro2-Pro3-Gly4-Phe5. nih.gov This finding is supported by analyzing spectral parameters like chemical shift variations and vicinal coupling constants, which are characteristic of specific secondary structures. nih.gov
Table 2: Summary of Spectroscopic Findings for the this compound Sequence
| Spectroscopic Method | Key Finding | Implication for Activity | Reference |
|---|---|---|---|
| ¹H-NMR Spectroscopy | Presence of a distorted beta-turn II involving Pro2-Pro3-Gly4-Phe5. | The turn structure correctly orients key residues for receptor binding. | nih.gov |
Computational Modeling of this compound Conformation and Receptor Docking
Computational modeling serves as a powerful tool to predict the three-dimensional structure of this compound and its potential interactions with biological receptors. While specific docking studies on this exact hexapeptide are not extensively detailed in publicly available research, insights can be drawn from studies on its parent molecule, des-Arg9-bradykinin (this compound-Pro-Phe).
Theoretical conformational analysis of des-Arg9-bradykinin has been performed to elucidate its spatial structure. nih.gov These studies, often complemented by experimental data from techniques like 1H-NMR spectroscopy, help in identifying low-energy conformations that are likely to be biologically active. nih.govnih.gov For des-Arg9-bradykinin, the preferred solution conformation is characterized by a folded structure. nih.gov This includes a distorted beta-turn II involving the N-terminal sequence of Pro2-Pro3-Gly4-Phe5. nih.gov Given that this compound contains this critical turn sequence, it is highly probable that this fragment also adopts a similar folded conformation.
The presence of multiple proline residues in the sequence of bradykinin (B550075) and its fragments is known to introduce "kinks" in the peptide backbone, which can disrupt secondary structures like alpha-helices and favor the formation of beta-sheets and beta-strands. study.com Computational models would likely predict these turns as dominant structural motifs in this compound.
Receptor docking simulations for peptides like this compound would typically involve generating a library of possible conformations and then "docking" them into the binding site of a target receptor, such as the B1 kinin receptor, for which des-Arg9-bradykinin is a selective agonist. nih.gov The goal of these simulations is to identify the binding mode with the most favorable interaction energy, which is presumed to be the most likely bioactive conformation.
Impact of Conformation on the Specificity and Potency of this compound
The three-dimensional conformation of a peptide is intrinsically linked to its biological specificity and potency. The folded structure of des-Arg9-bradykinin, and by extension this compound, is crucial for its interaction with its receptor. nih.gov
Key conformational features that are critical for activity include:
The orientation of the Arginine-1 side chain: The positive charge of the arginine side chain is often involved in crucial electrostatic interactions with the receptor binding pocket. nih.gov
The geometry of the turn involving residues 2-5 (Pro-Pro-Gly-Phe): The precise spatial arrangement of these residues, dictated by the beta-turn, correctly positions the pharmacophoric groups for optimal receptor engagement. nih.gov
Studies on analogs of des-Arg9-bradykinin have shown that the peptide's conformation and its affinity for its receptor are highly sensitive to single-residue substitutions. nih.gov This underscores the importance of maintaining the correct three-dimensional structure for biological activity. Any modification that disrupts the preferred conformation is likely to lead to a decrease in potency.
Effects of Peptide Length and Truncations on this compound Activity Profiles
The length of a peptide is a critical determinant of its activity. Truncation studies, where amino acids are systematically removed from the N- or C-terminus, are a common strategy in SAR studies to identify the minimal sequence required for biological activity.
For bradykinin and its analogs, it has been established that shorter fragments can retain biological activity. For instance, the pentapeptide fragment Arg-Pro-Pro-Gly-Phe has been identified as a stable metabolite of bradykinin and has been shown to be a selective inhibitor of alpha-thrombin-induced platelet activation. nih.gov This suggests that the core pharmacophore resides within this N-terminal sequence.
Further truncation of Arg-Pro-Pro-Gly-Phe would likely lead to a significant loss of activity, as it would disrupt the key conformational features, such as the beta-turn and the position of the N-terminal arginine. The C-terminal serine in this compound may also play a role in stabilizing the active conformation or in interacting with the receptor, and its removal would need to be experimentally evaluated to determine its impact on activity.
Isosteric Replacements, Amino Acid Substitutions, and Non-Natural Amino Acid Incorporations within this compound Sequence
Systematic substitution of individual amino acids in the this compound sequence can provide detailed information about the role of each residue in receptor binding and activation.
Alanine (B10760859) Scanning: A common technique is alanine scanning, where each amino acid is replaced by alanine one at a time. This allows researchers to identify "hot spots" in the peptide sequence that are critical for its activity. For des-Arg9-bradykinin, alanine scanning has revealed the importance of specific residues for receptor affinity. nih.gov
Conservative vs. Non-Conservative Substitutions: The effect of an amino acid substitution depends on the nature of the replacement.
Conservative substitutions (e.g., replacing phenylalanine with another aromatic amino acid like tyrosine) may have a minimal impact on activity.
Non-conservative substitutions (e.g., replacing the hydrophobic phenylalanine with a charged residue like lysine) are more likely to disrupt the peptide's conformation and interaction with the receptor, leading to a loss of potency.
The following table summarizes the potential impact of single amino acid substitutions at each position of the this compound sequence:
| Position | Original Amino Acid | Potential Impact of Substitution |
| 1 | Arginine (Arg) | Substitution of the positively charged Arg would likely lead to a significant loss of activity due to the disruption of key electrostatic interactions with the receptor. nih.gov |
| 2 | Proline (Pro) | Replacement of Pro could alter the backbone conformation and disrupt the beta-turn, potentially reducing potency. study.com |
| 3 | Proline (Pro) | Similar to position 2, substitution at this position could negatively impact the peptide's folded structure. study.com |
| 4 | Glycine (Gly) | Glycine often provides conformational flexibility. Replacing it with a bulkier amino acid could restrict this flexibility and alter the turn geometry. |
| 5 | Phenylalanine (Phe) | The aromatic side chain of Phe is likely involved in hydrophobic interactions with the receptor. Substitution with a non-aromatic or polar residue could decrease binding affinity. |
| 6 | Serine (Ser) | The hydroxyl group of Ser can participate in hydrogen bonding. Its replacement could affect both the peptide's conformation and its interaction with the receptor. |
Non-Natural Amino Acid Incorporation: The introduction of non-natural amino acids can be used to probe the steric and electronic requirements of the receptor binding pocket. For example, replacing a natural amino acid with a constrained analog can help to lock the peptide into a specific conformation, potentially leading to increased potency and selectivity.
Cyclization and Backbone Modifications for Modulating this compound Activity
Cyclization is a common strategy in peptide drug design to improve stability, receptor affinity, and selectivity. By constraining the peptide into a more rigid conformation, cyclization can reduce the entropic penalty of binding to the receptor and can mimic the bioactive conformation of the linear peptide.
For a peptide like this compound, several cyclization strategies could be envisioned:
Head-to-tail cyclization: Forming a peptide bond between the N-terminal arginine and the C-terminal serine.
Side-chain to side-chain cyclization: Introducing reactive groups on the side chains of two amino acids and linking them together.
Backbone to side-chain cyclization: Linking the N- or C-terminus to a side chain.
The success of a particular cyclization strategy would depend on its ability to produce a cyclic peptide that closely mimics the bioactive conformation of the linear precursor.
Backbone modifications , such as the introduction of N-methyl groups or pseudo-peptide bonds, can also be used to modulate the activity of this compound. These modifications can increase the peptide's resistance to enzymatic degradation and can also influence its conformational preferences.
Advanced Preclinical Research Methodologies and Models for Arg Pro Pro Gly Phe Ser Investigation
High-Throughput Screening (HTS) Platforms for Identifying Arg-Pro-Pro-Gly-Phe-Ser Interactions and Modulators
High-throughput screening (HTS) is a critical first step in identifying molecules that interact with or modulate the activity of peptides like this compound. Given that the biological effects of this peptide are mediated through G protein-coupled receptors (GPCRs), specifically the bradykinin (B550075) receptors (B1 and B2), HTS platforms are primarily cell-based assays designed to report on receptor activation. nih.gov
These platforms utilize combinatorial libraries of small molecules or other peptides to screen for potential ligands. nih.govphoenixpeptide.com A common approach involves cells engineered to overexpress the target GPCR (e.g., B1 or B2 receptors). When a ligand from the library binds to and activates the receptor, it triggers a signaling cascade that results in a measurable output, such as a change in the concentration of intracellular second messengers like calcium or cyclic AMP. nih.gov Fluorescent or luminescent reporters are often coupled to these downstream signals, allowing for rapid, automated detection of "hits." nih.gov For peptide ligands, libraries can be screened to identify novel agonists, antagonists, or allosteric modulators that could fine-tune the receptor's response to this compound or its parent molecule, bradykinin.
Molecular Dynamics Simulations and Computational Drug Design for this compound and its Analogs
Computational methods, particularly molecular dynamics (MD) simulations and in silico drug design, provide powerful tools for understanding the behavior of this compound at an atomic level. researchgate.net MD simulations can model the peptide's conformational dynamics in various environments, such as in aqueous solution or near a cell membrane, revealing how it folds and interacts with its surroundings. acs.orgresearchgate.net
These simulations have been used to study bradykinin and its fragments, showing how the peptide adsorbs to and interacts with lipid bilayers, a crucial step before receptor binding. acs.orgresearchgate.netacs.org For instance, simulations can reveal key structural motifs, like β-turns, that are induced by the membrane environment and are critical for biological activity. researchgate.netnih.gov This information is invaluable for computational drug design, where researchers can use modeling, docking, and dynamics studies to design novel analogs of this compound with improved stability, affinity, or selectivity for its target receptors. researchgate.netnih.govnih.gov By predicting the binding energy and interactions between the peptide and its receptor, these in silico approaches can guide the synthesis of promising new therapeutic compounds. researchgate.net
In Vivo Animal Models for Mechanistic Studies of this compound Activity
In vivo animal models are indispensable for understanding the complex physiological and pathophysiological roles of this compound. These models allow researchers to study the peptide's effects within a complete biological system, providing insights that cannot be obtained from in vitro or in silico studies alone. researchgate.net
Transgenic and Knockout Animal Models for Studying Kinin Receptor-Mediated Actions of this compound
Genetically engineered animal models, particularly transgenic and knockout mice and rats, have revolutionized the study of the kinin system. researchgate.netzeclinics.com By deleting the genes for the bradykinin B1 or B2 receptors (knockout models), researchers can definitively determine which receptor mediates a specific biological effect of this compound. nih.govnih.gov For example, studies using B1 and/or B2 receptor knockout mice have been instrumental in showing the distinct roles these receptors play in pain, inflammation, cardiovascular regulation, and kidney injury. nih.govnih.govnih.gov
Conversely, transgenic models can be created to express a specific receptor, such as the human B1 receptor in rats, to study species-specific drug effects and facilitate the development of antagonists for human diseases. nih.govnih.gov These models are crucial for dissecting the precise molecular pathways through which this peptide exerts its influence.
Table 1: Transgenic and Knockout Animal Models in Kinin Receptor Research
| Model Type | Animal | Key Application/Finding | Reference(s) |
|---|---|---|---|
| Kinin B1 Receptor Knockout (B1R KO) | Mouse | Reduced hyperalgesia in models of chronic inflammatory pain. | nih.govnih.gov |
| Kinin B2 Receptor Knockout (B2R KO) | Mouse | Abolished thermal hyperalgesia induced by bradykinin; protected from thrombosis. | nih.govnih.gov |
| B1 and B2 Receptor Double Knockout | Mouse | Showed increased severity of renal ischemia/reperfusion injury compared to single knockouts, indicating protective roles for both receptors. | nih.gov |
| Human B1 Receptor Transgenic | Rat | Enabled in vivo characterization of antagonists selective for the human B1 receptor in pain models. | nih.govnih.gov |
| B2 Receptor Knockout (Bk2r−/−) | Mouse | Exhibited higher basal blood pressure and increased sensitivity to salt-loading and angiotensin II. | ahajournals.org |
Models of Systemic and Local Inflammation for Evaluating this compound Effects
Given the central role of the parent molecule bradykinin in inflammation, various animal models are used to assess the pro- or anti-inflammatory effects of fragments like this compound.
Carrageenan-Induced Paw Edema: This is a classic model of acute, localized inflammation. researchgate.netcreative-biolabs.com Injection of carrageenan into the paw of a rat or mouse induces a rapid inflammatory response characterized by swelling (edema), which is known to be mediated in part by bradykinin. nih.govnih.govmdpi.com This model is used to screen for anti-inflammatory compounds that can inhibit the edematous response.
Freund's Complete Adjuvant (CFA)-Induced Inflammation: Injection of CFA induces a more persistent, chronic inflammatory state, often used to model arthritis. doi.orgnih.gov Studies in kinin receptor knockout mice have shown that the B1 receptor, in particular, plays a critical role in the long-lasting thermal hyperalgesia associated with CFA-induced inflammation. nih.govmdc-berlin.de
Cardiovascular and Renal Function Models for Assessing this compound Influence
The kallikrein-kinin system is a key regulator of cardiovascular and renal homeostasis. Animal models are therefore essential for evaluating the impact of this compound on these systems.
DOCA-Salt Hypertension Model: This model involves the administration of deoxycorticosterone acetate (B1210297) (DOCA) and a high-salt diet, often combined with uninephrectomy, to induce a low-renin form of hypertension. nih.govscienceopen.comresearchgate.net It is used to study how the kinin system modulates blood pressure, as the antihypertensive effects of certain drugs in this model have been shown to be mediated by kinins. nih.govahajournals.org
Renal Ischemia-Reperfusion (I/R) Injury Model: This model mimics the kidney damage that occurs when blood supply is temporarily cut off and then restored, a common clinical scenario. researchgate.net Studies using B1 and B2 receptor knockout mice have demonstrated that both receptors play a protective role in mitigating the DNA damage, apoptosis, and functional decline seen in renal I/R injury. nih.govduke.edunih.gov
Renovascular Hypertension (2K1C) Model: In the two-kidney, one-clip model, hypertension is induced by constricting one renal artery. Studies in B2 receptor knockout mice have shown that these animals develop a more severe hypertensive response, indicating a protective role for the B2 receptor against excessive blood pressure elevation in this model. ahajournals.org
Models of Nociception and Neuropathic Pain for Investigating this compound Analgesic Potential
Bradykinin is a potent pain-producing substance, and its receptors are key targets for analgesic drug development. Various pain models are used to investigate the role of peptides like this compound in nociceptive processing. ejbps.com
Hot Plate and Tail-Flick Tests: These models assess the response to a thermal stimulus and are used to measure central and spinal pain processing. Intrathecal administration of bradykinin agonists causes thermal hyperalgesia in these tests, an effect that is mediated by B1 and B2 receptors. nih.gov
Formalin Test: This model involves injecting formalin into the paw, which produces a biphasic pain response. The second phase, in particular, reflects inflammatory pain mechanisms. Both B1 and B2 receptors at the spinal level have been shown to be involved in this phase. nih.gov
Neuropathic Pain Models: Models such as those induced by chemotherapy agents (e.g., vincristine) or diabetes (e.g., streptozotocin) are used to study chronic, difficult-to-treat pain states. nih.govnel.edu Bradykinin receptor antagonists have shown efficacy in alleviating hyperalgesia in these models, suggesting a role for the kinin system in maintaining neuropathic pain. nih.govu-tokyo.ac.jparizona.edu
Table 2: Animal Models of Nociception for Investigating Kinin System Activity
| Model | Type of Pain | Key Kinin System Involvement | Reference(s) |
|---|---|---|---|
| Hot-Plate Test | Acute Thermal Pain | Spinal B1 and B2 receptors mediate thermal hyperalgesia. | nih.gov |
| Formalin Test | Inflammatory Pain | Spinal B1 and B2 receptors are involved in the second (inflammatory) phase of nociception. | nih.gov |
| Freund's Adjuvant (CFA) | Chronic Inflammatory Pain | B1 receptor is critical for persistent inflammatory hyperalgesia. | nih.govnih.gov |
| Streptozotocin (STZ)-Induced | Neuropathic Pain (Diabetic) | B1 and B2 receptor antagonists show antihyperalgesic activity. | nih.govnel.edu |
| Vincristine-Induced | Neuropathic Pain (Chemotherapy) | B1 and B2 receptors are involved in nociceptive transmission. | nel.edu |
Advanced Imaging Techniques for Tracking this compound Distribution and Target Engagement (e.g., Autoradiography, MicroPET/SPECT for labeled analogs)
Advanced imaging techniques are crucial for visualizing the in vivo and ex vivo distribution of this compound and for assessing its engagement with specific biological targets, such as receptors or enzymes. These methods typically involve labeling the peptide with a radioactive isotope and subsequently detecting its location and concentration.
Autoradiography: This technique allows for the high-resolution visualization of radiolabeled ligands in tissue sections. For a peptide like this compound, it would first be labeled with a suitable radioisotope, such as tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]). These labeled peptides are then incubated with thin slices of tissues of interest. The radiolabeled peptide will bind to its specific receptors or binding sites. The tissue sections are then exposed to a photographic emulsion or a phosphor imaging plate, which captures the radioactive decay, creating a detailed map of the peptide's binding sites.
Studies on the full Bradykinin molecule have successfully employed autoradiography to map the distribution of its receptors in various tissues, including human skin nih.gov, and both human and guinea pig lungs nih.gov. For instance, autoradiography has revealed high densities of Bradykinin receptors on bronchial and pulmonary blood vessels, indicating a significant role in regulating airway and pulmonary blood flow nih.gov. Similarly, this technique could be applied to this compound to determine if it shares binding sites with Bradykinin or possesses its own unique distribution pattern.
MicroPET/SPECT for Labeled Analogs: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive in vivo imaging modalities that provide three-dimensional information about the distribution of radiolabeled molecules in living subjects nih.gov. To utilize these techniques for this compound, the peptide would need to be conjugated to a chelating agent, which can then stably incorporate a positron-emitting (e.g., Gallium-68, Fluorine-18) or a gamma-emitting (e.g., Technetium-99m, Indium-111) radionuclide nih.gov.
The investigation of Bradykinin receptor-targeting peptides provides a framework for how this compound could be studied. Researchers have developed radiolabeled derivatives of Bradykinin B1 receptor antagonists for PET imaging, which have successfully targeted B1R-expressing tumors in vivo nih.gov. These studies demonstrate the feasibility of using radiolabeled peptides for in vivo imaging and quantifying receptor expression nih.govnih.gov. By labeling an analog of this compound, researchers could perform dynamic imaging studies in animal models to track its absorption, distribution, metabolism, and excretion (ADME) in real-time. This would provide invaluable data on its target organ uptake and clearance kinetics.
| Imaging Technique | Application to this compound | Potential Findings |
| Autoradiography | High-resolution mapping of binding sites in tissue sections using [³H] or [¹²⁵I]-labeled this compound. | Identification of specific tissues and cell types that this compound interacts with. Comparison of its binding patterns to that of full-length Bradykinin. |
| MicroPET | In vivo tracking of a [⁶⁸Ga] or [¹⁸F]-labeled this compound analog in animal models. | Real-time pharmacokinetic data, quantification of target engagement, and assessment of biodistribution in healthy and disease models. |
| MicroSPECT | In vivo imaging using a [⁹⁹mTc] or [¹¹¹In]-labeled this compound analog. | Similar to MicroPET, providing information on the peptide's in vivo behavior and localization to specific organs or tissues. |
Omics Approaches (Proteomics, Metabolomics) for Unraveling this compound Biological Networks
'Omics' technologies provide a global, unbiased view of the molecular changes occurring within a biological system in response to a stimulus, such as the administration of a peptide. Proteomics and metabolomics are particularly powerful for elucidating the biological networks influenced by this compound.
Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. By comparing the proteome of cells or tissues before and after treatment with this compound, researchers can identify proteins that are differentially expressed or post-translationally modified. This can reveal the signaling pathways and cellular processes modulated by the peptide. For instance, a proteomics study could reveal if this compound influences pathways related to inflammation, cell proliferation, or apoptosis.
Research on a closely related pentapeptide fragment of Bradykinin, Arg-Pro-Pro-Gly-Phe, has shown that it can selectively inhibit alpha-thrombin-induced platelet activation nih.gov. This finding suggests that Bradykinin fragments can have distinct biological activities. A proteomics approach could further dissect this mechanism by identifying the specific proteins in the platelet activation cascade that are affected by this compound.
Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological sample. This approach can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolomic profile following exposure to this compound, scientists can identify metabolic pathways that are altered. For example, changes in the levels of specific lipids, amino acids, or energy metabolites could indicate an effect on cellular metabolism or inflammatory responses.
Studies have shown that the pentapeptide Arg-Pro-Pro-Gly-Phe is a stable metabolite of Bradykinin in human plasma nih.gov. This stability suggests that it may have a prolonged biological presence and activity. Furthermore, this fragment has been shown to protect against the harmful effects of lipopolysaccharide (LPS) in septicemia models nih.gov. A metabolomics study could help to unravel the mechanisms behind this protective effect by identifying the metabolic signatures associated with LPS-induced damage and their reversal by the peptide fragment.
| Omics Approach | Application to this compound | Potential Insights |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications in cells or tissues treated with this compound. | Identification of direct protein targets, downstream signaling cascades, and cellular machinery affected by the peptide. Elucidation of its mechanism of action in processes like platelet aggregation or inflammation. |
| Metabolomics | Profiling of endogenous small molecule metabolites in biological fluids or tissues after administration of this compound. | Understanding the systemic metabolic consequences of the peptide's activity. Identification of biomarkers for its efficacy or specific metabolic pathways it modulates. |
By integrating these advanced imaging and 'omics' methodologies, a comprehensive understanding of the biological significance of the this compound peptide can be achieved, paving the way for potential therapeutic applications.
Future Perspectives and Emerging Research Directions for Arg Pro Pro Gly Phe Ser
Identification of Novel Biological Roles and Pathophysiological Implications of Arg-Pro-Pro-Gly-Phe-Ser in Unexplored Systems
Historically, research on this compound, also known as BPP-5a, has been concentrated on the cardiovascular system. It is well-documented as a bradykinin-potentiating peptide that enhances the vasodilatory effects of bradykinin (B550075). biosyn.com However, compelling evidence now indicates that its antihypertensive effects may be mediated by a unique target through a nitric oxide (NO)-dependent mechanism, independent of ACE inhibition or direct interaction with common vasoactive peptide receptors like B1, B2, AT1, AT2, or Mas receptors. nih.govresearchgate.netresearchgate.net This peptide induces endothelium-dependent vasorelaxation, pointing towards a novel pathway for blood pressure regulation. nih.govresearchgate.net
The discovery of this distinct mechanism opens up avenues to investigate the role of this compound in physiological and pathological processes where NO signaling is a critical component. This extends beyond cardiovascular health to areas such as inflammation, neurotransmission, and immune response. For instance, some BPPs may act by activating argininosuccinate (B1211890) synthetase, an enzyme involved in the citrulline-NO cycle, which could be a rate-limiting step in NO production. expasy.orgresearchgate.net Studies have also shown that BPP-5a can influence the electrical and mechanical responses of smooth muscles, such as the guinea-pig taenia coli, in a manner distinct from bradykinin, suggesting a potential role in regulating gastrointestinal motility or other organ systems rich in smooth muscle. nih.gov
Future research should aim to deconstruct these novel signaling pathways and explore the relevance of this compound in systems that have not yet been thoroughly investigated.
| System/Area | Established Role/Implication of this compound | Potential Unexplored Roles and Pathophysiological Implications |
|---|---|---|
| Cardiovascular | ACE inhibition; Bradykinin potentiation; Antihypertensive effects via NO-dependent vasorelaxation. biosyn.comnih.govresearchgate.net | Role in cardiac remodeling post-myocardial infarction; Regulation of microcirculation in specific vascular beds. |
| Renal | Indirect effects on renal function via blood pressure regulation. | Direct effects on renal hemodynamics; Modulation of tubular transport and sodium homeostasis. nih.gov |
| Nervous | Largely unexplored. | Modulation of central blood pressure control; Neuro-inflammation and pain signaling, given the role of the broader kinin system in these processes. nih.gov |
| Gastrointestinal | Demonstrated effects on smooth muscle electrical and mechanical responses. nih.gov | Regulation of intestinal motility and secretion; Role in inflammatory bowel diseases. |
| Inflammatory/Immune | Indirectly linked via the kallikrein-kinin system's pro-inflammatory role. nih.gov | Direct modulation of inflammatory cell signaling; Impact on cytokine release and immune cell trafficking. |
Potential for this compound-Based Peptidomimetics and Small Molecule Modulators of the Kinin System
The therapeutic application of native peptides like this compound is often hindered by their poor oral bioavailability and rapid degradation in vivo. A promising strategy to overcome these limitations is the development of peptidomimetics—small molecules designed to mimic the three-dimensional structure and biological activity of the parent peptide but with improved pharmacological properties. The successful development of captopril (B1668294) from BPPs serves as a powerful precedent for this approach. nih.gov
Future research will likely focus on designing peptidomimetics of this compound that retain its unique NO-dependent vasodilatory activity while being more stable and orally active. This involves identifying the key pharmacophore within the peptide sequence responsible for its activity and using this as a scaffold for chemical synthesis.
Furthermore, the complexity of the kallikrein-kinin system, which involves multiple enzymes and receptors, presents numerous targets for small molecule modulators. nih.govmdpi.com High-throughput screening campaigns, similar to those used to identify modulators for other biological targets, could be employed to discover novel small molecules that either mimic the effects of this compound or modulate its newly identified targets. nih.govnih.gov The development of non-peptide antagonists for kinin receptors demonstrates the feasibility of creating small molecules that can effectively modulate this system. researchgate.net
| Characteristic | This compound (Parent Peptide) | Desired Properties of a Peptidomimetic/Small Molecule Modulator |
|---|---|---|
| Bioavailability | Low oral bioavailability. | High oral bioavailability. |
| In Vivo Stability | Susceptible to rapid enzymatic degradation by peptidases. | Resistant to enzymatic degradation, leading to a longer half-life. |
| Selectivity | May interact with multiple components of the kinin system. | High selectivity for the specific, novel target to minimize off-target effects. |
| Synthesis | Complex and costly solid-phase peptide synthesis. | Scalable and cost-effective chemical synthesis. |
| Mechanism | Potentially multi-faceted (ACE inhibition, NO-dependent pathways). nih.govresearchgate.net | Targeted action on the desired pathway (e.g., specific activation of NO production). |
Advancements in Peptide Delivery Systems and Formulation Strategies for this compound Analogs (Preclinical Focus)
For this compound or its more stable analogs to be viable therapeutic leads, advancements in delivery and formulation are essential. Preclinical research is critical for evaluating how different formulation strategies can optimize the pharmacokinetic and pharmacodynamic profiles of these peptides. wuxiapptec.com The primary goal is to develop delivery systems that protect the peptide from degradation and ensure it reaches its target site in a sufficient concentration.
Various formulation strategies can be explored in preclinical animal models. wuxiapptec.com These range from simple modifications of the administration vehicle, such as using oil-based formulations for subcutaneous injection to prolong release and extend the half-life, to more sophisticated drug delivery systems. mdpi.com Encapsulation of the peptide in nanoparticles, liposomes, or hydrogels could offer protection from enzymatic cleavage, improve solubility, and provide controlled-release kinetics. These advanced formulations are pivotal for maintaining therapeutic levels and enabling a deeper understanding of the peptide's biological effects in vivo. mdpi.com
| Delivery System/Strategy | Description | Potential Preclinical Advantage for this compound Analogs |
|---|---|---|
| Lipid-Based Formulations (e.g., Oil Depot) | Formulating the peptide in a biocompatible oil for subcutaneous injection. mdpi.com | Creates a depot effect, leading to slow, sustained release and prolonged plasma half-life. |
| Polymeric Nanoparticles | Encapsulating the peptide within biodegradable polymer nanoparticles (e.g., PLGA). | Protects from enzymatic degradation; allows for targeted delivery and controlled release. |
| Liposomes | Vesicles composed of lipid bilayers that can encapsulate hydrophilic peptides. | Enhances stability, reduces immunogenicity, and can improve cellular uptake. |
| Hydrogels | Injectable, cross-linked polymer networks that can trap the peptide for localized delivery. | Provides sustained local release at a specific site, potentially reducing systemic exposure. |
| Peptide Conjugation (e.g., PEGylation) | Covalently attaching polymers like polyethylene (B3416737) glycol (PEG) to the peptide. | Increases hydrodynamic size, reduces renal clearance, and masks from proteolytic enzymes. |
Integration of Artificial Intelligence and Machine Learning for Predicting this compound Activity and Designing Novel Analogs
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery. frontiersin.orgnih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions, thereby accelerating research and development. For this compound, AI and ML can be applied in several key areas.
Firstly, ML models can be trained to predict the biological activity of novel peptide sequences. frontiersin.org By using existing data on BPPs and their known effects, algorithms can learn the relationship between sequence, structure, and function. researchgate.netgeneticsmr.com This allows for the in silico screening of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. Models such as convolutional neural networks (CNNs) and bidirectional long short-term memory (Bi-LSTM) networks are capable of predicting multiple biological activities directly from a peptide's amino acid sequence. mdpi.com
Secondly, generative AI models can be used to design entirely new peptides with desired properties. These models can generate novel sequences predicted to have high activity at the target of this compound, along with enhanced stability or reduced toxicity. google.com This approach moves beyond simple modification of the parent peptide to the de novo design of optimized therapeutic leads. Computational docking and molecular dynamics simulations, often enhanced by ML, can further refine these designs by modeling their interaction with specific protein targets. researchgate.net
| AI/ML Application | Input Data | Potential Output/Benefit for this compound Research |
|---|---|---|
| Activity Prediction (QSAR) | Peptide sequences, physicochemical properties, experimental activity data. frontiersin.org | Prediction of the antihypertensive or NO-stimulating activity of new analogs. |
| Target Identification | Peptide-protein interaction data, pathway information. nih.gov | Identification of the unknown molecular target responsible for the NO-dependent effects. |
| De Novo Peptide Design | Known active peptide sequences, desired properties (e.g., stability, activity). google.com | Generation of novel peptide sequences with potentially superior therapeutic profiles. |
| Molecular Dynamics Simulation | 3D structure of the peptide and its target protein. researchgate.net | Understanding the binding mechanism and conformational changes upon interaction. |
| Pharmacokinetic Modeling | In vitro and in vivo experimental data (absorption, distribution, metabolism, excretion). | Prediction of the in vivo behavior of novel analogs, guiding formulation development. |
Remaining Challenges and Future Avenues in Basic and Preclinical Research on this compound
Despite decades of research, significant questions and challenges remain in the study of this compound. Addressing these will be crucial for translating the basic scientific understanding of this peptide into potential therapeutic applications.
One of the foremost challenges is the definitive identification of the molecular target responsible for its ACE-independent, NO-mediated antihypertensive effects. nih.govresearchgate.net While argininosuccinate synthetase has been proposed as a potential target for some BPPs, this needs to be conclusively validated for this compound. expasy.orgresearchgate.net Without a known target, rational drug design and mechanism-based studies are significantly hampered.
Another challenge lies in the inherent complexity of the kallikrein-kinin system. The interplay between various peptides, receptors, and degrading enzymes makes it difficult to isolate the specific effects of this compound in vivo. mdpi.comscielo.br Furthermore, the poor intrinsic pharmacological properties of the peptide, such as its low stability, remain a major hurdle.
Future basic and preclinical research should focus on a multi-pronged approach. Target deconvolution using advanced proteomics and chemical biology techniques is a priority. Continued structure-activity relationship studies on synthetic analogs will help to map the essential residues for its unique activity. nih.gov Finally, the development of more stable peptidomimetics and effective delivery systems will be essential to fully explore the therapeutic potential of modulating the novel pathways activated by this fascinating snake venom peptide.
| Remaining Challenge | Proposed Future Research Avenue |
|---|---|
| Unidentified Molecular Target | Employ affinity chromatography, photo-affinity labeling, and proteomics to identify binding partners in endothelial cells. |
| Elucidating the NO-Signaling Pathway | Conduct detailed cell-based assays to map the signaling cascade downstream of target engagement, from receptor to NO production. |
| Poor Peptide Stability and Bioavailability | Focus on the design of cyclic analogs, stapled peptides, or non-peptide mimetics to improve resistance to proteolysis. researchgate.net |
| Complexity of the Kinin System | Utilize knockout animal models for specific kinin system components to dissect the in vivo contribution of this compound's specific pathway. |
| Translating to Pathophysiological Models | Evaluate the efficacy of stabilized analogs in preclinical models of diseases where NO signaling is impaired, such as pulmonary hypertension or diabetic vasculopathy. |
Q & A
Q. What are the primary biological functions of Arg-Pro-Pro-Gly-Phe-Ser, and how are these functions experimentally validated?
this compound, a hexapeptide, has been studied for its role in enzymatic regulation and ligand-receptor interactions. Experimental validation typically involves in vitro assays (e.g., competitive binding assays) and in vivo models (e.g., knock-in animal studies). For example, fluorescence polarization assays can quantify binding affinity to target proteins, while mass spectrometry confirms structural integrity post-synthesis .
Q. What methodological considerations are critical for synthesizing this compound with high purity?
Solid-phase peptide synthesis (SPPS) is commonly used, requiring optimization of resin selection, coupling reagents (e.g., HBTU/HOBt), and deprotection steps. Reverse-phase HPLC with UV detection (210–220 nm) is essential for purity assessment. A study comparing Fmoc- and Boc-protected synthesis routes found Fmoc protocols yield >95% purity with reduced side reactions .
Q. How do researchers isolate and characterize this compound from complex biological matrices?
Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges are standard. Characterization employs tandem mass spectrometry (MS/MS) for sequence verification and circular dichroism (CD) for secondary structure analysis. Contaminant removal often requires gradient elution protocols tailored to peptide hydrophobicity .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in studies examining this compound’s bioactivity?
Randomized block designs and counterbalancing are critical. For instance, in cell-based assays, researchers must control for batch effects in cell lines, serum lot variability, and temperature fluctuations. A 2023 study demonstrated that normalizing data to internal controls (e.g., housekeeping proteins) reduced inter-experiment variability by 40% .
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different experimental models?
Contradictions often arise from model-specific factors (e.g., receptor isoform expression). A meta-analysis framework comparing in vitro (HEK293 cells) and in vivo (murine models) data recommended cross-validation using orthogonal assays (e.g., surface plasmon resonance vs. bio-layer interferometry). Statistical adjustments for multiple comparisons (e.g., Bonferroni correction) are also advised .
Q. What computational and experimental approaches optimize the detection of this compound’s low-abundance metabolites?
Stable isotope labeling (e.g., ¹³C/¹⁵N tags) paired with high-resolution mass spectrometry (HRMS) enhances sensitivity. Molecular dynamics simulations predict metabolite stability, guiding targeted MS/MS transitions. A 2024 study achieved a limit of detection (LOD) of 0.1 pg/mL using nano-LC coupled with orbitrap technology .
Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?
Non-linear mixed-effects modeling (NLME) accommodates saturable absorption or clearance. For example, a sigmoidal Emax model with Hill coefficients >1.5 better fits data from hepatic metabolism studies. Parallel-group designs with log-spaced dosing (e.g., 0.1–100 µM) are recommended to capture dynamic range .
Methodological Challenges and Solutions
Q. What strategies improve reproducibility in synthesizing this compound analogs with modified residues?
Automated synthesizers reduce human error, while microwave-assisted synthesis accelerates coupling rates. A comparative study showed microwave protocols improved yield (82% vs. 65%) and reduced racemization (<2%) compared to traditional SPPS .
Q. What ethical and technical guidelines govern in vivo studies of this compound’s therapeutic potential?
Institutional Animal Care and Use Committee (IACUC) protocols require justification of sample sizes (power analysis) and humane endpoints. Technically, microdialysis in target tissues (e.g., brain) ensures accurate pharmacokinetic profiling without systemic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
